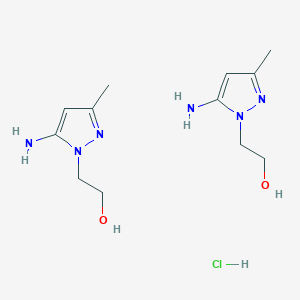![molecular formula C15H12O4 B1449521 4-羟基-6-甲基-3-[(2E)-3-苯基丙-2-烯酰]-2H-吡喃-2-酮 CAS No. 593278-92-3](/img/structure/B1449521.png)
4-羟基-6-甲基-3-[(2E)-3-苯基丙-2-烯酰]-2H-吡喃-2-酮
描述
“4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one” is a chemical compound with the CAS Number: 593278-92-3 and a molecular weight of 256.26 . It has a linear formula of C15H12O4 .
Molecular Structure Analysis
The molecular structure of “4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one” can be elucidated using single-crystal X-ray diffraction technique . The molecular geometry and vibrational frequencies (FT-IR) of similar compounds have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set .Physical and Chemical Properties Analysis
The physical form of “4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one” is solid . More detailed physical and chemical properties such as boiling point, melting point, and density are not available in the current resources.科学研究应用
腐蚀抑制
4-羟基-6-甲基-3-[(2E)-3-苯基丙-2-烯酰]-2H-吡喃-2-酮衍生物的一个重要应用是腐蚀抑制。一项研究发现,这些化合物是酸性溶液中低碳钢的有效腐蚀抑制剂。抑制剂显示出随着浓度的增加而效率提高,并被确定为混合型抑制剂 (Khattabi et al., 2019).
合成方法
研究的另一个方面集中在该化合物的衍生物的合成上。一项研究重点介绍了一种超声介导缩合方法来合成这些衍生物,该方法具有反应时间更短、收率更高的优点 (Wang et al., 2011).
催化活性
研究还包括研究衍生自4-羟基-6-甲基-3-[(2E)-3-苯基丙-2-烯酰]-2H-吡喃-2-酮的化合物的催化活性。一项研究探讨了它们在邻苯二酚氧化为邻苯醌中的作用,证明了它们在催化过程中的功效 (Thabti et al., 2015).
反应性研究
另一条研究途径是研究该化合物与各种亲核试剂的反应性,从而形成具有潜在应用的新化合物 (Ait‐Baziz et al., 2004).
促进植物生长的作用
一项新应用是研究新型衍生物的促进植物生长的作用。该研究领域旨在探索这些化合物的潜在农业效益 (Hassan et al., 2020).
抗菌和抗真菌研究
还对4-羟基-6-甲基-3-[(2E)-3-苯基丙-2-烯酰]-2H-吡喃-2-酮的金属配合物的抗菌和抗真菌特性进行了研究,揭示了它们在对抗微生物感染方面的潜力 (Patange & Arbad, 2011).
结构和反应性影响
探索铜(II)络合如何影响这些化合物的结构和反应性是另一个研究领域。了解这些相互作用可以深入了解它们的化学行为和潜在应用 (Carugo et al., 1990).
安全和危害
作用机制
Target of Action
Similar compounds have been found to interact with cyclin-dependent kinase 2 (cdk2) , which plays a crucial role in cell cycle regulation.
Mode of Action
Based on the interaction of similar compounds with cdk2 , it can be hypothesized that this compound may inhibit CDK2, thereby affecting cell cycle progression.
生化分析
Biochemical Properties
4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one plays a crucial role in several biochemical reactions. It interacts with enzymes such as mitochondrial 3-hydroxy-3-methylglutaryl-CoA synthase (HMCS2), which is involved in the synthesis of ketone bodies . The compound’s interaction with HMCS2 can influence the enzyme’s activity, leading to changes in the levels of ketone bodies. Additionally, 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one has been shown to interact with other proteins and biomolecules, affecting various metabolic pathways.
Cellular Effects
The effects of 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one on cells are diverse and significant. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the expression of genes involved in metabolic processes, thereby altering the metabolic flux within cells . Additionally, 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one can impact cell signaling pathways, leading to changes in cellular responses to external stimuli.
Molecular Mechanism
At the molecular level, 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, influencing their activity. For example, the compound’s interaction with HMCS2 can lead to enzyme inhibition or activation, depending on the context . Additionally, 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one can modulate gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound can result in alterations in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one vary with different dosages in animal models. At low doses, the compound may have beneficial effects on metabolic processes, while at high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. Additionally, high doses of 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one can lead to toxicity, affecting the overall health of the animal models.
Metabolic Pathways
4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one is involved in various metabolic pathways. It interacts with enzymes such as HMCS2, influencing the synthesis of ketone bodies . The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic processes within cells. Additionally, 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one can affect the levels of other metabolites, leading to changes in cellular metabolism.
Transport and Distribution
The transport and distribution of 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions can affect the compound’s overall distribution and its ability to exert its effects on cellular processes.
Subcellular Localization
The subcellular localization of 4-hydroxy-6-methyl-3-[(2E)-3-phenylprop-2-enoyl]-2H-pyran-2-one is important for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall biological activity.
属性
IUPAC Name |
4-hydroxy-6-methyl-3-[(E)-3-phenylprop-2-enoyl]pyran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c1-10-9-13(17)14(15(18)19-10)12(16)8-7-11-5-3-2-4-6-11/h2-9,17H,1H3/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQNOPUCVSSJIIN-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


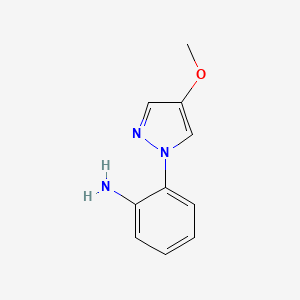
![1-[(4-Bromo-3-methylphenyl)methyl]azetidine](/img/structure/B1449442.png)
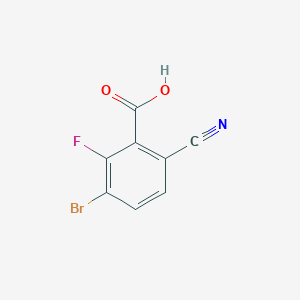

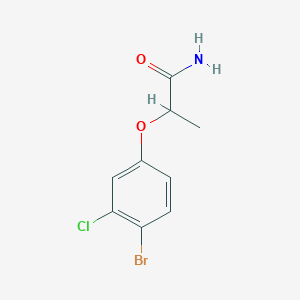
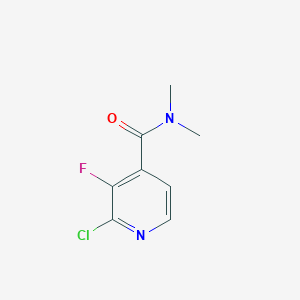
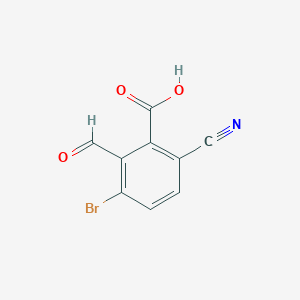

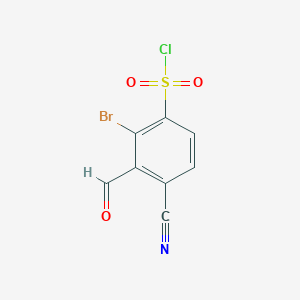
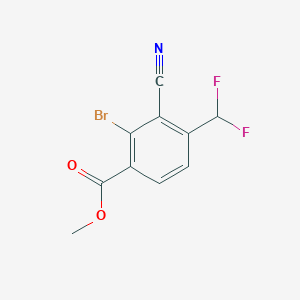
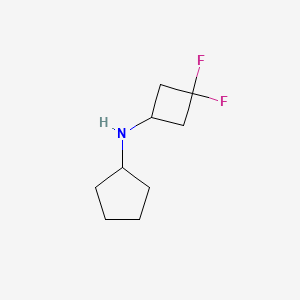
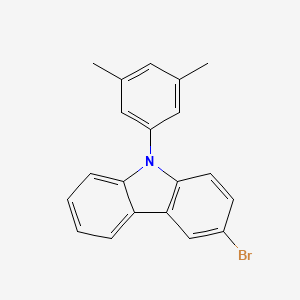
![(2S)-2,6-diamino-N-[(2S)-1-(4-nitroanilino)-1-oxopropan-2-yl]hexanamide;dihydrochloride](/img/structure/B1449459.png)
